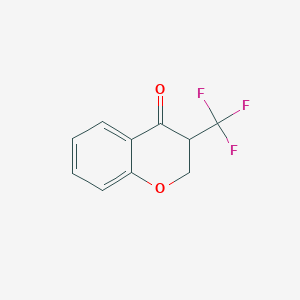
3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the benzopyran ring, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized via the reaction of 3-(trifluoromethyl)phenol with an appropriate aldehyde in the presence of a base, followed by cyclization to form the benzopyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-(trifluoromethyl)phenol
- 3-(trifluoromethyl)benzaldehyde
- 3-(trifluoromethyl)benzoic acid
Uniqueness
3-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific benzopyran structure combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry. The presence of the trifluoromethyl group enhances its stability and reactivity compared to similar compounds without this functional group.
生物活性
3-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-one, with the CAS number 2041791-75-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C10H7F3O2
- Molecular Weight : 216.16 g/mol
- Structure : The compound features a benzopyran core with a trifluoromethyl group at the 3-position, which is significant for its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of benzopyran compounds exhibit notable anticancer properties. A study focused on a series of related compounds showed that they displayed significant cytotoxicity against various cancer cell lines, including human Molt 4/C8 and CEM T-lymphocytes, as well as murine L1210 leukemia cells. The IC50 values for these compounds were determined, indicating their effectiveness at inhibiting cell proliferation (Table 1) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1a | HSC-2 | 5.6 |
| 1b | HSC-3 | 3.2 |
| 1c | HL-60 | 4.1 |
| 1d | L1210 | 2.8 |
The compounds were found to be well-tolerated in vivo at doses up to 300 mg/kg in mice, suggesting a favorable safety profile compared to traditional alkylating agents .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Certain benzopyran derivatives have shown activity against various bacterial strains and fungi. For instance, preliminary assays indicated that some derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anti-inflammatory Properties
Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. Studies have indicated that benzopyran derivatives can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory conditions .
Case Study 1: Cytotoxicity Assessment
A detailed study assessed the cytotoxic effects of various benzopyran derivatives on human cancer cell lines. The results indicated that compounds with bulky substituents at the ortho position of the benzopyran ring exhibited enhanced cytotoxicity compared to their counterparts .
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzopyran derivatives were screened for antimicrobial activity against both gram-positive and gram-negative bacteria. The findings revealed that certain modifications to the benzopyran structure significantly improved antimicrobial potency .
特性
分子式 |
C10H7F3O2 |
|---|---|
分子量 |
216.16 g/mol |
IUPAC名 |
3-(trifluoromethyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-4,7H,5H2 |
InChIキー |
JWESWNBSSISHLG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=CC=CC=C2O1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















